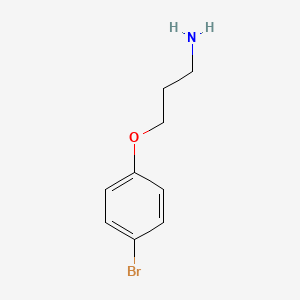

1-(3-Aminopropoxy)-4-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHILPPZSQVWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640907 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933717-18-1 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Aminopropoxy 4 Bromobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comnumberanalytics.com For 1-(3-Aminopropoxy)-4-bromobenzene, the primary strategic disconnections involve the ether linkage and the carbon-nitrogen bond of the amino group.

The most logical disconnection is at the ether C-O bond, leading to two primary synthons: a 4-bromophenoxide anion and a 3-aminopropyl cation equivalent. This disconnection points towards a Williamson ether synthesis as a key forward reaction. youtube.commasterorganicchemistry.comkhanacademy.org Another viable disconnection is at the C-N bond of the aminopropoxy chain, suggesting a route where a protected or precursor functional group is present on the propyl chain, which is later converted to the amine.

A retrosynthetic schematic is presented below:

Exploration of Williamson Ether Synthesis Variants for the Ether Linkage Formation

The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. youtube.commasterorganicchemistry.comkhanacademy.org This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org

Optimized Reaction Conditions and Catalyst Systems

The synthesis is typically achieved by reacting 4-bromophenol (B116583) with a suitable 3-halopropylamine derivative in the presence of a base. To optimize this reaction, various bases and catalyst systems have been explored. Strong bases like sodium hydride (NaH) are effective in deprotonating the phenol (B47542) to form the more nucleophilic phenoxide. khanacademy.orgyoutube.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions.

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Yield (%) |

| 4-Bromophenol | 3-Chloropropylamine | K₂CO₃ | KI | Acetonitrile (B52724) | 85 |

| 4-Bromophenol | N-(3-Bromopropyl)phthalimide | NaH | - | DMF | 92 |

| 4-Bromophenol | 3-Bromopropanol | K₂CO₃ | TBAB | Toluene (B28343)/H₂O | 90 |

This table presents a summary of optimized reaction conditions for the Williamson ether synthesis of this compound precursors.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are often preferred as they can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. The kinetics of the reaction follow a second-order rate law, characteristic of S_N2 reactions, being dependent on the concentrations of both the phenoxide and the alkyl halide.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of the desired product. Using a high concentration of the phenoxide and ensuring the alkyl halide is primary are crucial to favor the S_N2 pathway over competing elimination reactions. masterorganicchemistry.comlibretexts.org The use of a suitable protecting group for the amino functionality, such as a phthalimide (B116566) group, can prevent side reactions and is often a key strategy for a clean and high-yielding synthesis. The phthalimide group can be readily removed in a subsequent step to reveal the desired primary amine.

Stereoselective Synthesis Approaches (If applicable to chiral precursors)

The structure of this compound itself is not chiral. However, if chiral precursors were to be used, for instance, a chiral 3-aminopropanol derivative, the Williamson ether synthesis, being an S_N2 reaction, would proceed with an inversion of configuration at the chiral center of the alkyl halide. This is a critical consideration in the synthesis of more complex, enantiomerically pure target molecules that might incorporate this fragment.

Alternative Synthetic Routes to the Amino Group Incorporation

While the direct use of a 3-halopropylamine or a protected version is common, alternative methods for introducing the amino group exist. One such approach involves the initial etherification of 4-bromophenol with a propyl chain containing a different functional group that can be later converted to an amine. For example, 4-bromophenol can be reacted with 3-bromopropionitrile. The resulting nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another strategy involves the Mitsunobu reaction. In this case, 4-bromophenol can be reacted with 3-aminopropanol directly in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method offers mild reaction conditions and can be advantageous in certain synthetic contexts.

| Method | Precursor on Propyl Chain | Reagents for Amine Formation | Advantages |

| Nitrile Reduction | -CN | LiAlH₄, H₂/Raney Ni | Readily available starting materials. |

| Azide (B81097) Reduction | -N₃ | H₂/Pd-C, LiAlH₄ | High-yielding and clean reduction. |

| Gabriel Synthesis | Phthalimide | Hydrazine (B178648) | Avoids over-alkylation of the amine. |

This table outlines alternative routes for the incorporation of the amino group in the synthesis of this compound.

Reductive Amination Methodologies

Reductive amination serves as a powerful and versatile tool for the synthesis of amines. masterorganicchemistry.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a potential reductive amination route would involve the reaction of 3-(4-bromophenoxy)propanal with a suitable ammonia (B1221849) source, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in laboratory settings. masterorganicchemistry.com Industrial-scale productions might favor catalytic hydrogenation using catalysts like nickel, platinum, or palladium. libretexts.org The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Key advantages of reductive amination include its high efficiency and the ability to avoid the over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com

Gabriel Synthesis Modifications

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides. masterorganicchemistry.comthermofisher.com The traditional process involves the alkylation of potassium phthalimide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. thermofisher.comlibretexts.org However, the use of aryl halides like bromobenzene (B47551) is generally ineffective in the standard Gabriel synthesis because the carbon-halogen bond in aryl halides is strong and not susceptible to nucleophilic substitution under these conditions. wyzant.com

To overcome this limitation, modifications to the Gabriel synthesis are necessary. One approach involves the use of a precursor where the aminopropoxy chain is first attached to the phthalimide, and then this entire unit is coupled with the bromobenzene moiety through a different type of reaction, such as a nucleophilic aromatic substitution activated by the appropriate functional groups on the benzene (B151609) ring.

Historically, harsh conditions like strong acids or bases were required for the hydrolysis of the phthalimide, limiting the substrate scope. thermofisher.com A significant improvement came with the Ing-Manske procedure, which utilizes hydrazine hydrate (B1144303) in refluxing ethanol (B145695) for a milder cleavage of the N-alkylphthalimide. thermofisher.com Further modifications include the use of sodium borohydride in isopropyl alcohol for an even gentler deprotection step. thermofisher.com These milder conditions enhance the compatibility of the Gabriel synthesis with a wider range of functional groups.

Staudinger Reaction Pathways

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org This two-step process begins with the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible Staudinger pathway would start with the preparation of 1-azido-3-(4-bromophenoxy)propane. This azide precursor could be synthesized from the corresponding alcohol or halide. The subsequent reaction with triphenylphosphine followed by aqueous workup would furnish this compound.

The primary advantage of the Staudinger reaction is its mildness, which allows for the presence of various sensitive functional groups in the molecule. organic-chemistry.org This makes it a valuable alternative to harsher reduction methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis is of paramount importance for environmental sustainability. This section explores how these principles can be applied to the production of this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. One approach is the use of solvent-free reaction conditions, where the reactants are mixed directly, often with grinding or heating. scribd.com For instance, some reactions, like the formation of imines from a solid aldehyde and a solid amine, can proceed in the absence of a solvent. scribd.com Research has demonstrated the successful synthesis of α-aminophosphonates under solvent-free conditions. nih.gov

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an ideal green solvent, and research has shown that reductive aminations can be carried out effectively in water using nanomicelles to solubilize the reactants. organic-chemistry.org Other greener solvent choices include ethanol, which can be derived from renewable resources.

Catalyst Recycling and Recovery

The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry as they can often be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For reactions involving palladium, a common catalyst in cross-coupling reactions, stabilization of palladium nanoparticles on solid supports like polymers allows for their recovery by simple filtration or centrifugation. researchgate.net

Similarly, copper-based nanocatalysts have been developed that exhibit good recyclability and can be reused multiple times without a significant drop in catalytic activity. rsc.org The development of iron-based catalysts is also gaining attention due to iron's low cost and environmentally friendly nature. ethz.ch These recyclable catalytic systems are highly desirable for the industrial synthesis of this compound and related compounds.

Atom Economy and Process Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Gabriel synthesis, in its traditional form, suffers from poor atom economy due to the generation of a stoichiometric amount of phthalyl byproduct. rsc.org

Furthermore, optimizing reaction conditions to maximize yield and minimize side reactions is crucial for improving process efficiency. This includes careful selection of catalysts, solvents, and reaction temperatures to ensure a high conversion of starting materials to the final product.

Compound Information

| Compound Name |

| This compound |

| 1-Azido-3-(4-bromophenoxy)propane |

| 3-(4-Bromophenoxy)propanal |

| Acetic Acid |

| Acetic Anhydride |

| Ammonia |

| Benzylamine |

| Bromobenzene |

| Ethanol |

| Hydrazine |

| Hydrazine Hydrate |

| Hydrogen |

| Iron |

| Isopropyl Alcohol |

| N-Methylbenzylamine |

| Nickel |

| ortho-Vanillin |

| Palladium |

| para-Toluidine |

| Phenyl-2-propanone |

| Phthalimide |

| Platinum |

| Potassium Hydroxide |

| Potassium Phthalimide |

| Proline |

| Sodium Borohydride |

| Sodium Cyanoborohydride |

| Sodium Hydroxide |

| Sodium Triacetoxyborohydride |

| Tin |

| Tin(II) Chloride |

| Tributylphosphine |

| Triphenylphosphine |

| Zinc |

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Key Reagents | Advantages | Disadvantages | Potential for Greening |

| Reductive Amination | Aldehyde/Ketone, Amine Source, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | High efficiency, avoids over-alkylation. masterorganicchemistry.commasterorganicchemistry.com | Requires a suitable aldehyde/ketone precursor. | Use of catalytic hydrogenation, benign solvents like water or ethanol. organic-chemistry.org |

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Hydrazine/Acid/Base | Reliable for primary amines, avoids over-alkylation. masterorganicchemistry.comthermofisher.com | Poor atom economy, harsh conditions in traditional methods. thermofisher.comrsc.org | Milder deprotection methods (e.g., hydrazine), potential for byproduct recycling. thermofisher.comrsc.org |

| Staudinger Reaction | Organic Azide, Phosphine (e.g., Triphenylphosphine), Water | Very mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org | Use of stoichiometric phosphine generates phosphine oxide waste. | Catalytic versions are being developed to reduce waste. |

Scale-Up Considerations for Research Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of 4-bromophenol with a suitable 3-aminopropanol derivative. While straightforward on a small scale, increasing the production volume introduces complexities that must be addressed.

Another significant consideration is the choice of solvent and base. While a variety of solvents can be used, polar aprotic solvents such as acetonitrile and N,N-dimethylformamide are often preferred as they can accelerate the reaction rate. wikipedia.org In industrial applications, phase transfer catalysis is a common strategy to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. wikipedia.orgslideshare.net This technique can improve reaction efficiency and may be a valuable approach for the research-scale synthesis of this compound.

Furthermore, mixing becomes a critical parameter at a larger scale to ensure homogeneity and efficient mass transfer between reactants. rsc.org The choice of impeller, agitation speed, and reactor geometry can all impact the reaction's success. For biphasic reactions, which can occur in Williamson ether syntheses, efficient mixing is paramount to maximize the interfacial area where the reaction occurs.

Finally, the purification of this compound on a larger scale requires robust and scalable methods. By-products from side reactions, unreacted starting materials, and reagents from the work-up process must be effectively removed. Techniques such as crystallization, distillation, and chromatography may be employed. The choice of purification method will depend on the physical properties of the target compound and its impurities. For instance, a patent for the preparation of bromobenzene describes a purification process involving water washing, alkali washing, and distillation, which could be adapted for the purification of its derivatives. researchgate.net

To illustrate the potential parameters involved in scaling up the synthesis, the following table outlines key considerations based on general principles of Williamson ether synthesis and related scale-up studies.

| Parameter | Laboratory Scale (Typical) | Research Scale-Up Considerations |

| Reactants | 4-bromophenol, N-Boc-3-amino-1-propanol | Sourcing of larger quantities, purity specifications. |

| Solvent | Acetonitrile, DMF | Solvent recovery and recycling, cost-effectiveness. |

| Base | Potassium carbonate, sodium hydride | Use of phase transfer catalysts (e.g., quaternary ammonium (B1175870) salts) for improved efficiency and safety. slideshare.net |

| Temperature | 50-100 °C wikipedia.org | Precise temperature control using jacketed reactors and heat transfer modeling. rsc.org |

| Reaction Time | 1-8 hours wikipedia.org | Optimization to maximize throughput without compromising yield. |

| Mixing | Magnetic stirring | Mechanical stirring with appropriate impeller design to ensure homogeneity. rsc.org |

| Purification | Column chromatography | Development of scalable purification methods like crystallization or distillation. researchgate.net |

| Deprotection | TFA, HCl | Selection of a method that is efficient, safe, and minimizes waste on a larger scale (e.g., catalytic methods). nih.gov |

Reactivity and Mechanistic Investigations of 1 3 Aminopropoxy 4 Bromobenzene

Reactions Involving the Bromo Moiety

The carbon-bromine bond in 1-(3-aminopropoxy)-4-bromobenzene is the primary site for reactions that build molecular complexity, most notably through palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing biaryl systems, introducing acetylenic groups, and forming aryl amines. For a substrate like this compound, the electron-donating nature of the aminopropoxy substituent can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step.

The success of cross-coupling reactions heavily relies on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. For Suzuki-Miyaura couplings, catalyst systems such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a ligand are common. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to enhance the efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org For Buchwald-Hartwig aminations, several generations of catalyst systems have been developed to broaden the scope of compatible coupling partners and achieve milder reaction conditions. wikipedia.org Sterically hindered and electron-rich ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) developed by the Buchwald group, or ferrocene-based ligands from the Hartwig group, are particularly effective. wikipedia.orgresearchgate.net These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with aryl bromides. The choice of base is also a key parameter to optimize, with common bases including alkali metal carbonates, phosphates, or alkoxides. researchgate.net

The optimization of a Suzuki coupling with bromobenzene (B47551), a related substrate, often involves screening various palladium sources, ligands, bases, and solvents to maximize yield. For instance, studies have shown that for the coupling of bromobenzene with phenylboronic acid, a catalyst system of PdCl₂(PPh₃)₂ with K₂CO₃ in a dioxane/water solvent system can provide good yields. researchgate.net Similar optimization strategies would be necessary for this compound to account for the electronic effects of its substituent and the presence of the primary amine.

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Bromides This table is illustrative of typical conditions for the specified reactions, as specific data for this compound was not available in the search results.

| Reaction | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343) |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (often integral) | Et₃N, piperidine (B6355638) | THF, DMF |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

The substrate scope for cross-coupling reactions is generally broad. In Suzuki-Miyaura couplings, a wide variety of aryl, heteroaryl, and vinyl boronic acids or esters can be coupled with aryl bromides. researchgate.netnih.gov For the Sonogashira reaction, terminal alkynes with diverse functional groups are suitable partners. rsc.orgorganic-chemistry.org The Buchwald-Hartwig amination is notable for its extensive scope, accommodating primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. libretexts.orgorganic-chemistry.org

A key limitation when using this compound is the presence of the primary amine. In Suzuki and Sonogashira reactions, this amine can potentially coordinate to the palladium center, potentially inhibiting the catalyst. Furthermore, the basic conditions of these reactions are generally compatible with the amine. However, in the Buchwald-Hartwig reaction, if the intended coupling partner is another amine, the primary amine on the substrate could lead to competitive side reactions or polymerization unless it is protected. Functional groups that are sensitive to the strong bases often used, such as esters, may also limit the substrate scope. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org The aminopropoxy group on this compound is an electron-donating group, which deactivates the aromatic ring toward SNAr. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. For SNAr to occur, the aromatic ring must be made electron-deficient, which is contrary to the electronic effect of the existing substituent. libretexts.org

The formation of a Grignard reagent via magnesium-halogen exchange is a classic method for converting an aryl halide into a potent nucleophile. mnstate.edu This involves reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). mnstate.eduwalisongo.ac.id

However, a significant challenge in forming the Grignard reagent from this compound is the presence of the primary amine. Grignard reagents are extremely strong bases and will be quenched by even weakly acidic protons, such as those on amines (pKa ~35). mnstate.edu The reaction between the newly formed Grignard reagent and the N-H proton of another molecule would be a rapid acid-base reaction, consuming the organometallic species and preventing its use in subsequent reactions with other electrophiles.

To circumvent this, the primary amine would need to be protected with a group that is stable to the Grignard formation conditions and can be removed afterward. Alternatively, using a large excess of the Grignard reagent could theoretically allow for deprotonation of the amine first, followed by the desired reaction, but this is often inefficient. Another strategy could involve forming a magnesium amide in situ.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Reactions Involving the Primary Amine Functionality

The primary amine of this compound is a nucleophilic center that can readily participate in several common transformations.

One of the most fundamental reactions of primary amines is acylation. This is typically achieved by reacting the amine with an acid chloride or an acid anhydride to form an amide. libretexts.org This reaction is generally high-yielding and proceeds under mild conditions. The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation of the primary amine with alkyl halides is another common transformation. However, this reaction can be difficult to control. The initial mono-alkylation produces a secondary amine, which is often more nucleophilic than the primary amine starting material. This can lead to a mixture of mono- and di-alkylated products, and in some cases, the reaction can proceed to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlumenlearning.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed. lumenlearning.com

Reductive amination provides a more controlled method for N-alkylation. In this two-step, one-pot process, the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound.

Table 2: Common Reactions of the Primary Amine Functionality This table describes general transformations applicable to the primary amine in this compound.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine, Quaternary Salt |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'₂CO), and a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

Acylation and Amidation Reactions

The primary amine of this compound serves as a nucleophilic center, readily participating in acylation and amidation reactions. These reactions are fundamental for the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules.

The reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. In the presence of a base to neutralize the acidic byproduct, a stable amide is formed. Alternatively, direct amidation with a carboxylic acid can be achieved using coupling agents or through catalyzed reactions that facilitate dehydration. For instance, titanium-based catalysts have been shown to be effective for the direct amidation of carboxylic acids with amines.

While specific studies detailing the acylation of this compound are not prevalent in the reviewed literature, the general reactivity of primary amines suggests that these reactions would proceed with high efficiency. The electron-donating nature of the aminopropoxy group activates the aromatic ring, but under standard acylation conditions, the N-acylation of the highly nucleophilic primary amine is significantly more favorable than electrophilic aromatic substitution (Friedel-Crafts acylation).

A summary of representative amidation reactions is presented in the table below.

| Amine Reactant | Acylating Agent/Carboxylic Acid | Catalyst/Coupling Agent | Product | Reference |

| Primary/Secondary Amine | Tolyl hydrazonyl bromide | Base (e.g., Proton Sponge) | Secondary/Tertiary Amide | |

| Primary/Secondary Amine | Carboxylic Acid | Titanium tetrafluoride (TiF4) | Secondary/Tertiary Amide | |

| Hetaryl Bromide | Amine | Pd2dba3·CHCl3 / Xantphos | Hetaryl Amine |

Alkylation and Reductive Amination Reactions

The primary amine of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often resulting in overalkylation. A more controlled and widely used method is reductive amination.

Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding alkylated amine. This method avoids the issue of multiple alkylations.

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. A reducing agent present in the reaction mixture then reduces the imine to a secondary amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.

The table below outlines common conditions for reductive amination.

| Reducing Agent | Typical Solvents | Key Characteristics | Reference |

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Water-sensitive; not compatible with methanol. | |

| Sodium cyanoborohydride (NaCNBH3) | Methanol (MeOH) | Not water-sensitive; Lewis acids (e.g., ZnCl2) can be added to improve yield. | |

| Sodium borohydride (B1222165) (NaBH4) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can also reduce aldehydes/ketones; typically added after imine formation is complete. |

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound, with its distinct functional groups, makes it a potential precursor for the synthesis of various heterocyclic compounds. Heterocycles are core structures in a vast number of natural products and pharmaceuticals.

Synthesis strategies can involve intramolecular cyclization, where the terminal amine reacts with a functional group introduced at the ortho position to the aminopropoxy substituent, or by reaction involving the bromine atom. For example, a palladium-catalyzed intramolecular C-N coupling could lead to the formation of a nitrogen-containing ring. Other strategies might involve multi-component reactions where this compound is one of the building blocks in the assembly of a more complex heterocyclic system.

Various catalytic systems, including those based on gold, rhodium, and copper, have been developed to facilitate the synthesis of benzo-fused N-heterocycles from appropriately substituted precursors. Photochemical cyclizations also offer a mild and efficient alternative for constructing heterocyclic rings.

Formation of Schiff Bases and Related Imine Chemistry

The primary amino group of this compound readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

The mechanism involves the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the imine, characterized by a carbon-nitrogen double bond (C=N).

Schiff bases are versatile compounds themselves, serving as important intermediates in organic synthesis and as ligands in coordination chemistry. The imine group is a key functional group in many biologically active molecules and can be involved in the synthesis of various heterocyclic compounds, such as 1,3-oxazepines through cycloaddition reactions.

The general reaction for the formation of a Schiff base is shown below:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

In the context of this compound, the "R" group would be the (3-(4-bromophenoxy)propyl) moiety. Studies have successfully synthesized Schiff bases from similar halo- and alkoxy-substituted anilines with various aldehydes.

Reactions Involving the Ether Linkage

Cleavage Reactions and Their Selectivity

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. Ether cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures.

The reaction mechanism is an acid-catalyzed nucleophilic substitution. The first step is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms.

The selectivity of the cleavage (i.e., which C-O bond is broken) depends on the nature of the groups attached to the oxygen. For an alkyl-aryl ether like this compound, the cleavage almost exclusively occurs at the alkyl-oxygen bond. The aryl-oxygen bond is much stronger due to the sp² hybridization of the aromatic carbon and resonance effects, making it resistant to cleavage. Therefore, the reaction of this compound with a strong acid like HBr would be expected to yield 4-bromophenol (B116583) and 3-bromopropan-1-amine.

The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. Since the carbon on the propyl chain is primary, the cleavage is likely to follow an Sₙ2 mechanism, where the halide ion directly attacks the primary carbon, displacing the protonated 4-bromophenoxy group. Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for cleaving ethers, particularly aryl methyl ethers, and operate under milder conditions.

Chemoselectivity and Regioselectivity in Multi-functional Reactions

Chemoselectivity, the preferential reaction of one functional group over others, is a key consideration in the chemistry of this compound. The molecule possesses three main sites of reactivity: the nucleophilic primary amine, the ether oxygen, and the brominated aromatic ring.

Amine vs. Aromatic Ring: In reactions with electrophiles, the primary amine is generally more nucleophilic than the aromatic ring. Therefore, reactions like acylation and alkylation will preferentially occur at the nitrogen atom rather than on the ring (e.g., Friedel-Crafts reaction).

Amine vs. Ether: The amine is significantly more reactive under most conditions than the ether linkage. The ether bond is robust and requires harsh, specific conditions for cleavage, as discussed previously.

Regioselectivity, which dictates the position of reaction on the aromatic ring, is also critical. The aminopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen. Since the para position is blocked by the bromine atom, electrophilic substitution would be directed to the ortho positions (C2 and C6). The bromine atom itself is a deactivating but ortho-, para-directing group. The combined effect of these two substituents would influence the outcome of reactions such as nitration or further halogenation.

In nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck), the bromine atom is the reactive site. The presence of the activating aminopropoxy group can influence the reactivity of the C-Br bond in such transformations.

The table below summarizes the expected selectivity in various reaction types.

| Reaction Type | Reagent Type | Most Reactive Site (Chemoselectivity) | Expected Product Position (Regioselectivity) | Reference |

| Acylation | Acyl Halide | Primary Amine | N-Acylation | |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Primary Amine | N-Alkylation | |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Aromatic Ring | Ortho to the aminopropoxy group | |

| Cross-Coupling | Organoboron reagent + Pd catalyst | Carbon-Bromine Bond | Substitution at C4 |

Kinetic and Thermodynamic Studies of Key Reactions

The reactivity of this compound is dictated by its distinct functional groups: the primary amino group, the aryl bromide moiety, and the ether linkage. While specific kinetic and thermodynamic data for this particular compound are not extensively available in the public domain, a comprehensive understanding of its reactivity can be inferred from studies on analogous molecular structures. Key reactions involving this compound would likely include transformations at the amino group, such as acylation, and reactions at the aryl bromide, such as palladium-catalyzed cross-coupling reactions.

Acylation of the Amino Group

The primary amino group in this compound is a key site for reactions such as acylation. The rate and thermodynamics of such reactions are influenced by the electronic properties of the substituents on the aniline ring. In the case of this compound, the aminopropoxy group is generally considered an electron-donating group, which can influence the nucleophilicity of the amino group.

Kinetic studies on the acylation of substituted anilines provide valuable insights. For instance, the acylation of anilines by dimethylketen in an ether solution has been shown to follow a rate equation that includes both a non-catalytic and a catalytic pathway, with the latter involving a second aniline molecule. The rate constants for these reactions are correlated with the basicity of the aniline rsc.org.

Table 1: Kinetic Data for the Acylation of Substituted Anilines with Dimethylketen at 25°C

| Aniline Substituent | log k₁ | log k₂ |

|---|---|---|

| p-OCH₃ | -0.55 | -0.80 |

| p-CH₃ | -0.85 | -1.25 |

| H | -1.20 | -1.80 |

| p-Cl | -1.60 | -2.50 |

| m-Cl | -1.80 | -2.90 |

Data sourced from studies on substituted anilines and is intended to be representative. Actual values for this compound may vary.

The acetylation of the amino group in aniline is known to reduce its activating effect on the aromatic ring. This is because the acetyl group is electron-withdrawing, and the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making them less available for donation to the benzene (B151609) ring doubtnut.comvedantu.comallen.indoubtnut.comaskfilo.com. This reduction in electron-donating capacity affects the kinetics of subsequent electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination:

Kinetic studies of the palladium-catalyzed amination of bromobenzene have provided a mechanistic understanding of this transformation. The reaction kinetics are complex and can be influenced by factors such as the catalyst precursor, the concentrations of the aryl bromide and amine, and the nature of the base nih.gov. A proposed catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and reductive elimination libretexts.org. The reaction often exhibits a positive order dependence on the aryl bromide and the amine, and a zero-order dependence on the base nih.gov.

Suzuki Coupling:

The Suzuki coupling reaction is another important transformation for aryl bromides. The thermodynamics of such cross-coupling reactions can be investigated using computational methods like Density Functional Theory (DFT) to profile the Gibbs free energy of the reaction pathway researchgate.net. The mechanism of the Suzuki reaction involves an oxidative addition, transmetalation, and reductive elimination youtube.com. The nature of the substituents on the aryl bromide can influence the rate of the oxidative addition step, which is often rate-determining.

Table 2: Representative Thermodynamic Data for a Generic Suzuki Coupling Reaction (Aryl-Br + Aryl-B(OH)₂) *

| Parameter | Value (kcal/mol) |

|---|---|

| ΔG° (Gibbs Free Energy) | -15 to -25 |

| ΔH° (Enthalpy) | -10 to -20 |

| TΔS° (Entropy) | 5 to 10 |

These values are illustrative for a typical exergonic Suzuki coupling reaction and are not specific to this compound.

It is important to note that the presence of both an amino and a bromo group on the same molecule allows for potential intramolecular reactions or the selective functionalization of one site over the other, depending on the reaction conditions and the reagents employed. The interplay of the electronic effects of the aminopropoxy and bromo substituents will ultimately govern the kinetic and thermodynamic parameters of these key reactions.

Applications of 1 3 Aminopropoxy 4 Bromobenzene in Organic Synthesis

As a Building Block for Complex Polycyclic and Heterocyclic Scaffolds

The presence of both a nucleophilic amino group and an electrophilically activatable bromo-substituted benzene (B151609) ring makes 1-(3-aminopropoxy)-4-bromobenzene a prime candidate for the synthesis of complex polycyclic and heterocyclic scaffolds. These structural motifs are central to the development of pharmaceuticals, agrochemicals, and materials with novel properties.

The primary amine of this compound can readily participate in reactions to form nitrogen-containing heterocycles. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct various heterocyclic rings such as pyridines, pyrimidines, or pyrroles. rsc.orgorganic-chemistry.org Furthermore, the amino group can be transformed into other functionalities, such as amides or sulfonamides, which can then undergo intramolecular cyclization reactions.

The bromo-substituent on the phenyl ring opens up a vast landscape of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By employing these methods, the bromophenyl moiety of this compound can be coupled with a variety of partners, including boronic acids, alkenes, amines, and alkynes, to generate intricate polycyclic systems. nih.govrsc.org

A particularly elegant strategy involves a one-pot, multi-step cascade annulation. For example, a palladium-catalyzed process could initiate with the coupling of the bromo-substituent, followed by an intramolecular C-H activation or cyclization involving the aminopropoxy chain to forge a new ring system. nih.govnyu.eduorganic-chemistry.org Such approaches are highly efficient, leading to a rapid increase in molecular complexity from a relatively simple starting material. The flexible propoxy linker can play a crucial role in these cyclizations, influencing the regioselectivity and stereoselectivity of the ring-forming step. The synthesis of fused N-heterocycles, which are prevalent in biologically active molecules, represents a significant application of this strategy. nih.govdntb.gov.uarsc.orgijpsr.comcambridgescholars.com

| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Application |

| Palladium-Catalyzed Annulation | Propargyl Alcohols | Substituted Quinolines | Pharmaceuticals, Agrochemicals nih.gov |

| Condensation Reaction | 1,3-Dicarbonyl Compounds | Pyridine or Pyrrole Derivatives | Biologically Active Heterocycles rsc.org |

| Intramolecular Cyclization | (Following functionalization of the amine) | Fused Heterocyclic Systems | Medicinal Chemistry dntb.gov.ua |

| Cascade Annulation | Bromoalkynes | Functionalized Indoles | Organic Synthesis nih.gov |

Precursor for Macrocyclic Systems

Macrocycles, large ring structures typically containing 12 or more atoms, are of significant interest in fields ranging from medicinal chemistry to materials science due to their unique conformational properties and ability to bind to challenging biological targets. This compound serves as an excellent precursor for the synthesis of novel macrocyclic systems, including cryptands and crown ether analogues. nih.gov

The synthesis of such macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. A common strategy involves the reaction of a di-functionalized precursor, and this compound can be readily converted into such a molecule. For example, two molecules of this compound can be linked through their amino groups with a suitable diacid chloride or other bifunctional electrophile. The resulting dibromo-intermediate can then undergo an intramolecular double Suzuki or Buchwald-Hartwig coupling reaction to form a macrocycle. nih.gov

Alternatively, the amino group can be used as a nucleophile in a ring-closing reaction. For instance, after coupling a long-chain dihalide to the amino group, an intramolecular etherification or amination involving the bromophenyl ring can lead to macrocyclization. The length and nature of the linking chains can be systematically varied to control the size and properties of the resulting macrocycle. The synthesis of cryptands, which are three-dimensional macrobicyclic compounds, can also be envisioned using derivatives of this compound as key building blocks. researchgate.netwikipedia.org These complex structures are known for their ability to selectively encapsulate ions and small molecules.

| Macrocycle Synthesis Strategy | Key Intermediate | Resulting Macrocycle Type |

| Intramolecular Double Cross-Coupling | Bis(4-(3-aminopropoxy)phenyl) derivative | Polyether-containing macrocycle |

| Intramolecular Nucleophilic Substitution | N-alkylated derivative with a terminal leaving group | Aza-crown ether analogue |

| Stepwise Cryptand Synthesis | Diamino-dibromo precursors | Dibenzocryptand |

Incorporation into Polymer and Material Science Research

The dual functionality of this compound makes it a promising monomer for the synthesis of advanced polymers with tailored properties. The presence of both an amine and a bromo-substituent allows for its incorporation into various polymer backbones through different polymerization techniques.

One significant application lies in the development of flame-retardant materials. Brominated compounds are well-known for their flame-retardant properties, and incorporating this compound into a polymer matrix can enhance its fire resistance. acs.orgmst.dkgoogle.commiljodirektoratet.nowiley-vch.de The bromine atom can act as a radical trap in the gas phase during combustion, interrupting the exothermic processes and slowing down the spread of flames. The aminopropoxy group can further contribute to the material's properties, for instance, by improving its thermal stability or adhesion. The compound can be used as a reactive flame retardant, where it is chemically bonded into the polymer backbone, preventing leaching and ensuring long-term effectiveness. google.com

Furthermore, this compound can be used as a monomer in the synthesis of poly(arylene ether amine)s. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov The polymerization can proceed through a nucleophilic aromatic substitution reaction, where the amino group of one monomer displaces the bromo-substituent of another, forming an ether linkage. The resulting poly(ether amine)s could find applications in high-performance coatings, adhesives, and composites. nih.gov The flexibility of the propoxy chain can also be exploited to tune the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

| Polymer Type | Polymerization Method | Key Property | Potential Application |

| Flame-Retardant Polymer | Co-polymerization | Fire resistance | Electronics, textiles, building materials acs.org |

| Poly(arylene ether amine) | Nucleophilic Aromatic Substitution | Thermal stability, mechanical strength | High-performance coatings, adhesives nih.gov |

Utility in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. nih.gov this compound possesses all the necessary features to be a valuable tool in this field. The primary amino group is a strong hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions, and the bromine atom can engage in halogen bonding. nih.govrsc.org

These non-covalent interactions can be harnessed to direct the self-assembly of this compound into a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. rsc.org The formation of these structures can be influenced by factors such as solvent, temperature, and the presence of guest molecules. The study of the crystal structure of this compound and its derivatives can provide valuable insights into the preferred modes of interaction and guide the design of new supramolecular materials. nih.govrsc.orgnih.gov

The aminopropoxy chain provides conformational flexibility, allowing the molecule to adopt different shapes to maximize favorable intermolecular interactions. This adaptability is crucial for the formation of ordered assemblies. By modifying the substituents on the phenyl ring or the length of the alkoxy chain, it is possible to fine-tune the self-assembly process and control the morphology of the resulting supramolecular structures. This "crystal engineering" approach can lead to the development of materials with interesting properties, such as porosity, chirality, or responsiveness to external stimuli. rsc.org

| Non-covalent Interaction | Molecular Feature Involved | Resulting Supramolecular Motif |

| Hydrogen Bonding | Amino group (donor), Ether oxygen (acceptor) | Chains, sheets, networks |

| π-π Stacking | Bromophenyl ring | Columnar or layered structures |

| Halogen Bonding | Bromine atom (acceptor) | Directed linear assemblies |

Role in Medicinal Chemistry and Drug Discovery Research

Intermediate in the Synthesis of Novel Pharmaceutical Candidates

The utility of 1-(3-Aminopropoxy)-4-bromobenzene as an intermediate stems from its bifunctional nature. The primary amine and the aryl bromide are reactive handles that can be selectively functionalized to construct more complex molecular architectures. The aminopropoxy moiety is a common structural motif in various biologically active compounds. For instance, synthetic strategies often involve the alkylation of phenolic compounds with protected forms of 3-bromopropan-1-amine to introduce the 3-aminopropoxy side chain. nih.gov The presence of this chain in this compound from the outset simplifies synthetic routes.

The bromine atom on the phenyl ring is particularly useful, serving as a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are routinely employed to modify such aryl bromides. This allows for the introduction of a wide array of substituents, effectively expanding the chemical space accessible from this single intermediate. For example, similar strategies are used in the synthesis of complex heterocyclic systems, where a bromo-aromatic precursor is a common starting point. mdpi.commdpi.com This strategic positioning of a reactive bromine atom makes the compound a versatile precursor for generating libraries of novel compounds for high-throughput screening.

Scaffold for Lead Optimization and Analogue Synthesis

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a series of derivatives, or analogues, are built. nih.gov this compound is an exemplary scaffold for lead optimization, a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govscienceopen.com

The process of analogue synthesis involves making targeted chemical changes to the lead scaffold. Using this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) by:

Substituting the bromine: As mentioned, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, allowing for exploration of different substituents that can interact with hydrophobic pockets or other features within a biological target's binding site.

Modifying the phenyl ring: While more complex, additional substituents could be introduced onto the aromatic ring to further probe the binding site topology.

This systematic approach allows researchers to fine-tune the molecule's properties to achieve a desired biological profile, a common strategy in hit-to-lead optimization. scienceopen.comnih.gov

Contribution to Pharmacophore Development and Design

A pharmacophore is an abstract three-dimensional arrangement of molecular features essential for biological activity. researchgate.netnih.gov The structure of this compound contains several key features that can contribute to a pharmacophore model:

Aromatic/Hydrophobic Region: The bromobenzene (B47551) ring serves as a hydrophobic feature that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. researchgate.net

Hydrogen Bond Donor: The terminal primary amine (-NH₂) is a potent hydrogen bond donor, capable of forming crucial interactions with hydrogen bond acceptor groups (like carbonyl oxygens) on the biological target. researchgate.net

Hydrogen Bond Acceptor: The ether oxygen atom in the propoxy linker can act as a hydrogen bond acceptor.

Flexible Linker: The three-carbon propoxy chain provides conformational flexibility, allowing the aromatic ring and the terminal amine to orient themselves optimally to fit within a binding pocket. The length and nature of this linker are often critical for positioning the key interacting groups correctly. nih.gov

In pharmacophore-based drug design, these features are used to create a 3D query to search virtual libraries for new molecules that possess the same spatial arrangement of features and are therefore likely to bind to the same target. nih.govresearchgate.net The scaffold of this compound provides a foundational framework embodying these essential pharmacophoric elements.

Derivatives as Probes for Biological Systems

Molecular probes are indispensable tools for visualizing and studying biological processes in real-time. ed.ac.uk Derivatives of this compound can be readily converted into such probes, typically by attaching a reporter group, such as a fluorophore. mdpi.com

The terminal amine of the aminopropoxy chain is an ideal site for conjugation with a fluorescent dye. Many commercially available fluorophores (e.g., those based on NBD, BODIPY, or coumarin) are available with amine-reactive functional groups (like succinimidyl esters or isothiocyanates). The reaction between the amine on the scaffold and the reactive dye creates a new fluorescent molecule that retains the core binding features of the original scaffold.

If the parent scaffold has a known affinity for a specific biological target, such as a receptor or an enzyme, the resulting fluorescent derivative can be used as a probe to:

Visualize the localization of the target within cells using fluorescence microscopy. nih.gov

Quantify receptor expression levels on cell surfaces via flow cytometry. nih.gov

Study ligand-target binding interactions using techniques like fluorescence polarization.

This strategy has been successfully applied to develop fluorescent probes for a wide range of biological targets, enabling detailed investigation of their roles in health and disease. nih.govmdpi.com

Interactive Data Table: Examples of Virtual Derivatives

The following table illustrates how the this compound scaffold could be theoretically modified for different research applications in drug discovery.

| Derivative Scaffold | Modification at Amine | Modification at Bromine | Potential Application |

| Scaffold A | Acetylated (Amide formation) | Suzuki coupling with Pyridine-3-boronic acid | Lead Optimization: Probe H-bond acceptance and π-stacking. |

| Scaffold B | Reductive amination with Cyclohexanone | Sonogashira coupling with Phenylacetylene | Analogue Synthesis: Increase lipophilicity and explore rigid extensions. |

| Scaffold C | Conjugated with Fluorescein isothiocyanate | Unmodified | Biological Probe: Visualize target localization via fluorescence microscopy. |

| Scaffold D | Formation of Sulfonamide with Dansyl chloride | Buchwald-Hartwig amination with Morpholine | Pharmacophore Mapping: Introduce a bulky, fluorescent sulfonamide and a polar group. |

Advanced Spectroscopic and Analytical Research Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural characterization of 1-(3-Aminopropoxy)-4-bromobenzene in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial confirmation of the structure, advanced two-dimensional (2D) techniques are employed for unequivocal assignment of all proton and carbon signals.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve complex spin systems and confirm connectivity, a combination of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show a clear correlation between the protons of the propyl chain (H-1', H-2', and H-3'), confirming their scalar coupling. Additionally, the characteristic AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring would exhibit cross-peaks between the ortho and meta protons (H-2/H-6 and H-3/H-5). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is invaluable for correlating protons directly to their attached carbons (¹H-¹³C one-bond correlations). columbia.eduyoutube.com This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal. For instance, the triplet at approximately 4.0 ppm in the ¹H spectrum would show a cross-peak to the carbon signal around 66 ppm, confirming this as the C-1' carbon of the propoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular structure, HMBC is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.eduyoutube.com This is crucial for connecting the aminopropoxy chain to the bromobenzene (B47551) ring. Key HMBC correlations would be observed from the H-1' protons of the propoxy chain to the C-4 carbon of the benzene ring, and from the H-2/H-6 aromatic protons to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a relatively rigid molecule like this, NOESY can provide information about through-space proximity of protons. This can help confirm the conformation of the flexible propoxy chain relative to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹¹H) |

| C-1 | - | ~113.8 | H-3/H-5 → C-1 | - |

| C-2/C-6 | ~7.38 (d) | ~132.3 | H-3/H-5 → C-2/C-6 | H-3/H-5 |

| C-3/C-5 | ~6.80 (d) | ~116.2 | H-2/H-6 → C-3/C-5 | H-2/H-6 |

| C-4 | - | ~158.0 | H-2/H-6 → C-4; H-1' → C-4 | - |

| C-1' | ~4.01 (t) | ~66.1 | H-2' → C-1'; H-3' → C-1' | H-2' |

| C-2' | ~1.95 (p) | ~33.5 | H-1' → C-2'; H-3' → C-2' | H-1', H-3' |

| C-3' | ~2.90 (t) | ~39.2 | H-1' → C-3'; H-2' → C-3' | H-2' |

| NH₂ | (broad singlet) | - | H-3' → C(NH₂) | - |

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions. 'd' denotes a doublet, 't' a triplet, and 'p' a pentet.

Solid-State NMR Applications for Structural Confirmation

While less common for small molecules that are readily soluble, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound exists in different polymorphic forms or as part of a larger, insoluble assembly. emory.edunih.gov In the solid state, the orientation-dependent interactions are not averaged out as they are in solution. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. nih.gov The observed chemical shifts in the solid state can provide insights into the molecular packing and intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. nih.gov Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the molecular formula, C₉H₁₂BrNO.

In addition to exact mass, tandem mass spectrometry (MS/MS) on the molecular ion reveals characteristic fragmentation patterns that further confirm the structure. chemguide.co.uk The fragmentation of this compound would likely proceed through several key pathways:

Loss of the aminopropyl group: Cleavage of the ether bond could result in the formation of a bromophenoxy radical and a charged aminopropyl fragment, or a bromophenoxide ion.

Benzylic-type cleavage: Fragmentation of the propyl chain is also expected. For instance, cleavage between C-2' and C-3' would lead to a stable ion containing the bromophenoxy ethylene (B1197577) fragment.

Loss of HBr: Under certain conditions, elimination of hydrogen bromide from the molecular ion could be observed.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

X-ray Crystallography of Derived Compounds for Absolute Stereochemistry and Conformation

Direct X-ray crystallographic analysis of this compound itself provides the most definitive proof of its structure in the solid state. However, this compound is often used as a building block in the synthesis of more complex molecules. X-ray crystallography performed on these derivatives is also highly informative. By analyzing the crystal structure of a larger molecule containing the 1-(3-aminopropoxy)-4-bromophenyl moiety, one can confirm the connectivity and the preferred conformation of this substituent within a more complex environment. This is particularly useful for verifying that the core structure remains intact during a synthetic transformation.

Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with both a UV detector and a mass spectrometer (MS) is the gold standard for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. researchgate.net

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with additives like formic acid or trifluoroacetic acid), can effectively separate the target compound from starting materials, by-products, and other impurities. The UV detector, set to a wavelength where the bromobenzene chromophore absorbs strongly (e.g., ~225 nm), provides a quantitative measure of the main peak's area, allowing for the calculation of percentage purity.

Reaction Monitoring: The speed of HPLC-UV/MS analysis makes it ideal for tracking the consumption of starting materials and the formation of products over time. nih.gov The mass spectrometer provides real-time confirmation of the identity of the peaks in the chromatogram, offering a high degree of confidence in the reaction's progress and helping to identify any unexpected intermediates or side products. researchgate.netnih.gov

GC-MS for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for the analysis of volatile and semi-volatile compounds that may be present as intermediates or by-products in the synthesis of this compound. The synthesis of this compound can theoretically proceed through various routes, one plausible method being the Williamson ether synthesis. This would involve the reaction of 4-bromophenol (B116583) with a protected 3-aminopropanol derivative, followed by deprotection, or the direct reaction with 3-bromopropanol followed by amination.

During such synthetic pathways, several volatile intermediates could potentially be formed. For instance, incomplete reaction or side reactions could lead to the presence of unreacted starting materials like 4-bromophenol or the formation of by-products such as 1,3-dibromopropane (B121459) or various ether derivatives. GC-MS, with its ability to separate complex mixtures and provide mass-to-charge ratio information for each component, is ideally suited for their detection and identification.

A hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound might reveal the presence of several key volatile species. The retention time in the gas chromatogram would provide the initial separation, while the mass spectrum would offer a molecular fingerprint for each eluted compound.

Table 1: Hypothetical GC-MS Data for Potential Volatile Intermediates in the Synthesis of this compound

| Potential Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 172/174 (M+), 93, 65 |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.43 | 77/79, 156/158 (M+) |

| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 57, 63/65, 94 (M+) |

| N-(3-bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | 270.11 | 160, 188, 270/272 (M+) |

It is important to note that the specific volatile intermediates and their relative abundance would be highly dependent on the chosen synthetic route and reaction conditions. The mass spectrum of brominated compounds is characteristically marked by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance, resulting in two molecular ion peaks (M+ and M+2) of almost equal intensity. google.com This distinctive pattern greatly aids in the identification of bromine-containing intermediates.

In a practical research setting, the identification of these intermediates through GC-MS is crucial for optimizing reaction conditions to maximize the yield of the desired product, this compound, and to minimize the formation of unwanted by-products. By monitoring the reaction progress and identifying key intermediates, chemists can gain deeper insights into the reaction mechanism and develop more efficient and cleaner synthetic protocols.

Synthesis and Exploration of Derivatives and Analogues of 1 3 Aminopropoxy 4 Bromobenzene

Systematic Structural Modifications at the Bromo Position

The bromine atom on the phenyl ring of 1-(3-aminopropoxy)-4-bromobenzene serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of a wide array of substituents. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for these modifications.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl systems by coupling the aryl bromide with a boronic acid or ester. For instance, the reaction of this compound with various arylboronic acids can introduce different phenyl, substituted phenyl, or heteroaryl groups at the 4-position. The general reaction scheme is as follows:

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. For example, Pd(PPh₃)₄ and a carbonate base in a mixture of toluene (B28343) and water is a common system. researchgate.net

Heck Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. This introduces alkenyl substituents, which can be further modified.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne, is employed.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines at the bromo position. researchgate.net This modification can significantly impact the polarity and hydrogen bonding capabilities of the molecule.

Cyanation: The bromo group can be displaced by a cyano group, often using copper(I) cyanide. The resulting nitrile can then be a precursor for other functional groups like carboxylic acids or amines.

These transformations allow for the synthesis of a diverse library of compounds with varying steric and electronic properties at the 4-position of the benzene (B151609) ring.

Table 1: Examples of Modifications at the Bromo Position

| Reagent/Catalyst | Product Type | Potential Impact |

|---|---|---|

| Arylboronic acid / Pd catalyst | Biaryl derivative | Altered steric bulk, electronics, and potential for new interactions |

| Alkene / Pd catalyst | Alkenyl derivative | Introduction of a reactive handle, modified geometry |

| Terminal alkyne / Pd, Cu catalyst | Alkynyl derivative | Linear extension, introduction of a rigid linker |

| Amine / Pd catalyst | Arylamine derivative | Increased polarity, hydrogen bond donor/acceptor |

Variations at the Amino Group

The primary amino group of the aminopropoxy chain is another key site for structural modification. Its nucleophilicity allows for a range of reactions to introduce different functionalities.

N-Alkylation and N-Arylation: The amino group can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. N-arylation can be achieved through reactions like the Buchwald-Hartwig amination. These modifications can alter the basicity and lipophilicity of the molecule. For example, the synthesis of N,N-disubstituted derivatives can be achieved through direct alkylation. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and can significantly change the electronic properties and conformation of the side chain. The synthesis of N-acyl derivatives with various cyclic and acyclic acyl groups has been explored to probe the impact of steric bulk and electronic effects on biological activity. nih.govresearchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This modification introduces a strongly electron-withdrawing group and can impact the acidity of the N-H proton.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These functional groups are known to participate in various hydrogen bonding interactions.

These modifications allow for a fine-tuning of the properties of the amino group, which is often a critical interaction point with biological targets.

Table 2: Examples of Variations at the Amino Group

| Reagent | Product Type | Potential Impact |

|---|---|---|

| Alkyl halide / Reductive amination | N-Alkylamine | Altered basicity, lipophilicity, and steric hindrance |

| Acyl chloride / Anhydride | N-Acylamide | Introduction of a hydrogen bond acceptor, altered electronics |

| Sulfonyl chloride | N-Sulfonamide | Introduction of a strong electron-withdrawing group |

Modification of the Alkyl Chain Length and Branching

The three-carbon propoxy linker plays a crucial role in positioning the amino group relative to the substituted phenyl ring. Altering the length and branching of this alkyl chain can significantly influence the molecule's conformation and its ability to fit into a binding pocket.

Homologation: Synthesis of analogues with shorter (ethoxy) or longer (butoxy, pentoxy, etc.) alkyl chains can be achieved by using the corresponding amino alcohols (e.g., 2-aminoethanol, 4-aminobutanol) in the initial ether synthesis with 4-bromophenol (B116583). Studies on similar compounds have shown that alkyl chain length can have a significant impact on biological activity, with optimal activity often observed for a specific chain length. nih.govchemrxiv.orgnih.gov

Branching: Introduction of methyl or other small alkyl groups on the propyl chain can restrict conformational flexibility. This can be accomplished by using substituted amino alcohols in the initial synthesis. For example, using 1-amino-2-propanol would introduce a methyl group on the carbon adjacent to the amino group.

These modifications are critical for exploring the spatial requirements of a target binding site.

Table 3: Examples of Alkyl Chain Modifications

| Modification | Synthetic Approach | Potential Impact |

|---|---|---|

| Shorter or longer alkyl chain | Use of corresponding amino alcohols (e.g., 2-aminoethanol, 4-aminobutanol) | Altered distance and orientation of the amino group |

Synthesis of Bioisosteric Analogues

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govu-tokyo.ac.jpcambridgemedchemconsulting.com

Replacement of the Ether Linkage: The ether oxygen can be replaced with other groups to modulate the molecule's properties.

Thioether: Replacing the oxygen with sulfur can be achieved by reacting 4-bromothiophenol (B107966) with a suitable 3-aminopropyl halide. Thioethers are generally more lipophilic and less prone to metabolism than ethers.

Methylene (B1212753) (Carbon Chain): Replacing the ether oxygen with a methylene group (-CH₂-) would result in an alkyl chain connecting the phenyl ring and the amino group. This removes the hydrogen bond accepting capability of the ether oxygen.

Difluoromethylene (-CF₂-): The difluoromethylene group is a well-known bioisostere for an ether oxygen. nih.gov It mimics the steric and electronic features of the ether but is metabolically more stable.

Replacement of the Amino Group:

Hydroxyl Group: The amino group can be replaced by a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Small Heterocycles: The terminal amino group can be incorporated into or replaced by small heterocyclic rings like piperidine (B6355638) or morpholine, which can alter basicity and introduce new interaction points. gelest.com

Replacement of the Phenyl Ring:

Heteroaromatic Rings: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine, pyrimidine, or thiophene. This can introduce heteroatoms that can act as hydrogen bond acceptors and alter the electronic distribution of the core scaffold.

The synthesis of these bioisosteric analogues often requires multi-step synthetic routes starting from different precursors.